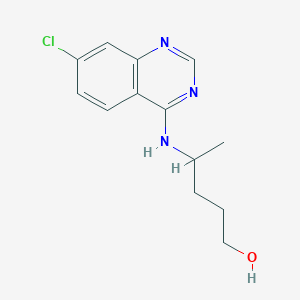
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is a chemical compound with the molecular formula C14H17ClN2O. It is known for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The compound features a quinazoline ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol typically involves the nucleophilic substitution reaction of 7-chloroquinazoline with an appropriate amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include acetonitrile, chloroform, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Synthetic Organic Chemistry:
Mecanismo De Acción
The mechanism of action of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol: This compound is structurally similar but features a quinoline ring instead of a quinazoline ring.
7-chloroquinazolin-4-ol: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is unique due to its specific structural features, including the quinazoline ring and the pentanol side chain. These features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C13H16ClN3O |
|---|---|
Peso molecular |
265.74 g/mol |
Nombre IUPAC |
4-[(7-chloroquinazolin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H16ClN3O/c1-9(3-2-6-18)17-13-11-5-4-10(14)7-12(11)15-8-16-13/h4-5,7-9,18H,2-3,6H2,1H3,(H,15,16,17) |
Clave InChI |
XAHTXOSAMWCQGN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NC1=NC=NC2=C1C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


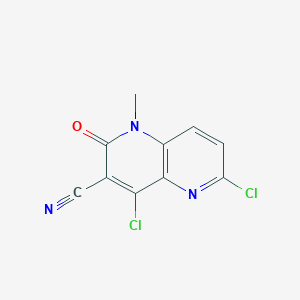
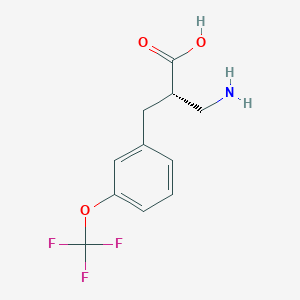
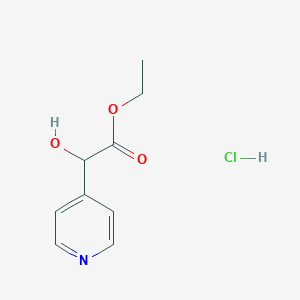
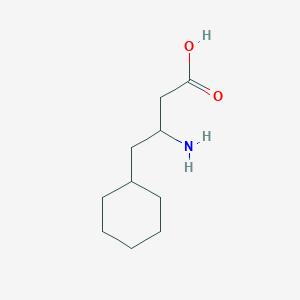
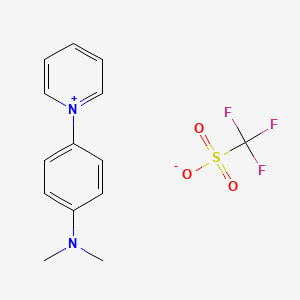
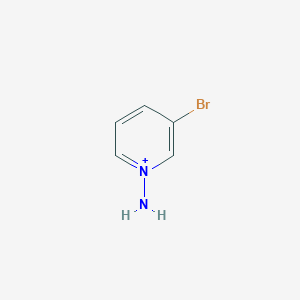
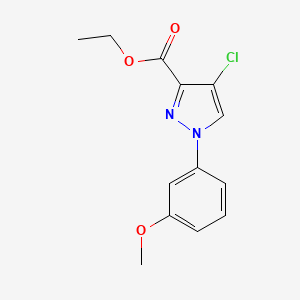


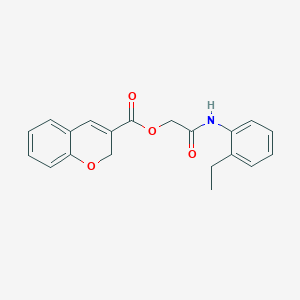
![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
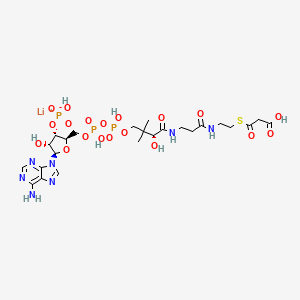
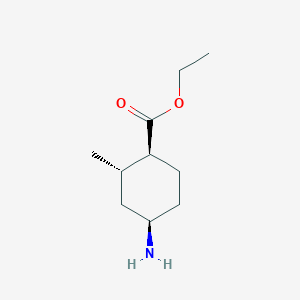
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
